N-[4-({[5-(Dimethylamino)-1-Naphthyl]sulfonyl}amino)butyl]-3-Sulfanylpropanamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-({[5-(DIMETHYLAMINO)-1-NAPHTHYL]SULFONYL}AMINO)BUTYL]-3-SULFANYLPROPANAMIDE involves several steps. One common method includes the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with a primary amine to produce stable sulfonamide adducts . The reaction conditions typically involve the use of organic solvents and may require specific temperature and pH conditions to optimize yield .
Chemical Reactions Analysis
N-[4-({[5-(DIMETHYLAMINO)-1-NAPHTHYL]SULFONYL}AMINO)BUTYL]-3-SULFANYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-[4-({[5-(DIMETHYLAMINO)-1-NAPHTHYL]SULFONYL}AMINO)BUTYL]-3-SULFANYLPROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({[5-(DIMETHYLAMINO)-1-NAPHTHYL]SULFONYL}AMINO)BUTYL]-3-SULFANYLPROPANAMIDE involves its interaction with primary and secondary amines to form stable sulfonamide adducts . This reaction is facilitated by the presence of the dimethylamino and naphthyl groups, which enhance the compound’s reactivity . The molecular targets and pathways involved in its biological effects are not well-characterized, indicating the need for further research .
Comparison with Similar Compounds
N-[4-({[5-(DIMETHYLAMINO)-1-NAPHTHYL]SULFONYL}AMINO)BUTYL]-3-SULFANYLPROPANAMIDE is unique due to its specific structure and reactivity. Similar compounds include:
Dansyl chloride: Used for similar purposes in protein sequencing and amino acid analysis.
Naphthalene sulfonamides: Share structural similarities but differ in their specific functional groups and reactivity.
Sulfonyl chlorides: Used in various organic synthesis reactions but lack the specific fluorescent properties of the target compound.
This compound’s uniqueness lies in its combination of a naphthalene moiety with a sulfonyl group, which imparts specific reactivity and fluorescent properties .
Properties
Molecular Formula |
C19H27N3O3S2 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C19H27N3O3S2/c1-22(2)17-9-5-8-16-15(17)7-6-10-18(16)27(24,25)21-13-4-3-12-20-19(23)11-14-26/h5-10,21,26H,3-4,11-14H2,1-2H3,(H,20,23) |
InChI Key |
XPCVYJATJSZGJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC(=O)CCS |
Origin of Product |
United States |
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